molecular formula C9H8FNO4 B1590646 Ethyl 2-fluoro-5-nitrobenzoate CAS No. 367-79-3

Ethyl 2-fluoro-5-nitrobenzoate

Cat. No. B1590646
CAS RN: 367-79-3
M. Wt: 213.16 g/mol
InChI Key: UJIPWFPJAVYMHV-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-5-nitrobenzoate is a chemical compound with the molecular formula C9H8FNO4 . It is used in various chemical reactions and has a molecular weight of 213.17 .


Molecular Structure Analysis

The InChI code for Ethyl 2-fluoro-5-nitrobenzoate is 1S/C9H8FNO4/c1-2-15-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 2-fluoro-5-nitrobenzoate is a solid with a melting point between 53 - 55 degrees Celsius .

Scientific Research Applications

Synthesis and Drug Development

Ethyl 2-fluoro-5-nitrobenzoate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been used in the preparation of benzimidazole derivatives with potential antimycobacterial activity against tuberculosis strains (Yoon et al., 2013). Additionally, its derivatives have been explored for their antitumor properties, as evidenced by a study on amino acid ester derivatives containing 5-fluorouracil showing inhibitory effects against liver cancer (Xiong et al., 2009).

Crystallography and Material Science

Ethyl 2-fluoro-5-nitrobenzoate plays a significant role in crystallography, where its derivatives have been synthesized and analyzed using single-crystal X-ray diffraction techniques. These studies contribute to our understanding of molecular structures and interactions (Yeong et al., 2018).

Heterocyclic Chemistry

This compound is instrumental in heterocyclic chemistry, particularly in synthesizing various nitrogenous heterocycles, which are crucial in drug discovery. Its derivatives have been used in developing benzimidazoles, benzotriazoles, and other heterocycles (Křupková et al., 2013).

Photonic Applications

In the field of photonics, derivatives of ethyl 2-fluoro-5-nitrobenzoate have been investigated for their nonlinear optical properties. This research is pivotal for advancing photonic devices, as these materials can exhibit properties like reverse saturable absorption, essential for developing optical limiters (Nair et al., 2022).

Environmental and Biological Studies

The compound has also found applications in environmental and biological studies. For instance, its analogues have been used in positron emission tomography imaging to identify and localize bacterial infections, demonstrating its potential as a diagnostic tool in medical imaging (Li et al., 2020).

Safety And Hazards

The safety data sheet for Ethyl 2-fluoro-5-nitrobenzoate indicates that it is a hazardous substance. It has the signal word “Warning” and the hazard statements H302, H312, H332, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled .

Relevant Papers There are several papers related to Ethyl 2-fluoro-5-nitrobenzoate. One paper discusses the responsive mechanism of 2-fluoro-5-nitrobenzoate based two-photon fluorescent probes for H2Sn detection . Another paper provides the safety data sheet for the compound .

properties

IUPAC Name

ethyl 2-fluoro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-2-15-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIPWFPJAVYMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50510048
Record name Ethyl 2-fluoro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-fluoro-5-nitrobenzoate

CAS RN

367-79-3
Record name Ethyl 2-fluoro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-fluoro-5-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-fluoro-5-nitro-benzoic acid (0.269 g, 1.45 mmol) in 3 mL ethanol, was added concentrated sulfuric acid (0.5 ml). The solution was refluxed under argon for 3 hours. The mixture was stirred at room temperature for 2 hours, then diluted with ethyl acetate and washed with brine. The organic layer was dried over sodium sulfate, concentrated in vacuo to give pure 2-fluoro-5-nitro-benzoic acid ethyl ester.
Quantity
0.269 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under ice-cooling, thionyl chloride (8.02 mL) was added dropwise to ethanol (200 mL), and 2-fluoro-5-nitrobenzoic acid (13.81 g) was added. This mixture was stirred at 80° C. for 4 hrs. and concentrated under reduced pressure. A saturated aqueous sodium hydrogen carbonate solution was added to the reaction mixture and the mixture was extracted with ethyl acetate. The extract washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give the title compound (15.77 g) as a pale-yellow oil.
Quantity
8.02 mL
Type
reactant
Reaction Step One
Quantity
13.81 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

2-Fluoro-5-nitrobenzoic acid (1.85 g) was dissolved in ethanol (30 ml). Concentrated sulfuric acid (1.0 ml) was added to the solution, and the mixture was stirred at 65° C. overnight. The solvent was removed from the reaction solution by distillation under the reduced pressure, and the residue was adjusted to pH 7 by the addition of a saturated aqueous sodium hydrogencarbonate solution, followed by extraction with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was then removed by distillation under the reduced pressure to give 1.79 g (84.3%) of ethyl 2-fluoro-5-nitrobenzoate.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
HR Shen, CX Li, X Jiang, Y Lin, JH Liu, F Zhu… - Chemical …, 2023 - pubs.rsc.org
… Furthermore, when ethyl 2-fluoro-5-nitrobenzoate was used as an arylation reagent, optically active chiral isoindolinones were produced via a tandem arylation/cyclization process (Fig. …
Number of citations: 5 pubs.rsc.org
WA Kinney, NE Lee, RM Blank… - Journal of medicinal …, 1990 - ACS Publications
Acid 45 was obtainable (31% yield) from 44 by saponification with potassium carbonate in wet methanol and tetrahydrofuran. Introduction of the cyanoamidine functionality (50) was …
Number of citations: 23 pubs.acs.org
S Cesarini, A Spallarossa, A Ranise… - Medicinal chemistry …, 2010 - Springer
The structural simplification of the non-nucleoside reverse transcriptase inhibitors (NNRTIs) O-(2-phthalimidoethyl)-N-(hetero)aroyl-N-arylthiocarbamates led us to design (hetero)aroyl …
Number of citations: 6 link.springer.com
YS Sanghvi, BK Bhattacharya, GD Kini… - Journal of medicinal …, 1990 - ACS Publications
A series of 1, 2, 3-triazole (2), pyrazole (3 and 5), andpyrrole (4) ribonucleosides with twoadjacent carbamoyl groups have been synthesized and evaluated for cell growth inhibition and …
Number of citations: 116 pubs.acs.org
NA Isley - 2015 - search.proquest.com
Focus has been to develop new technologies that are both useful and sustainable to the synthetic community by following the 12 Principles of Green Chemistry. By utilizing micellar …
Number of citations: 1 search.proquest.com
MK Staples, CH Schiesser - Chemical communications, 2010 - pubs.rsc.org
… Prepared by the reaction of ethyl 2-fluoro-5-nitrobenzoate with sodium benzylselenoate following the general procedure in ref. 9. …
Number of citations: 14 pubs.rsc.org

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